![molecular formula C14H15NOS B5515564 N-benzyl-N-ethyl-2-thiophenecarboxamide](/img/structure/B5515564.png)
N-benzyl-N-ethyl-2-thiophenecarboxamide
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Overview
Description
“N-benzyl-N-ethyl-2-thiophenecarboxamide” is a compound that likely contains a thiophene ring (a five-membered aromatic ring with a sulfur atom), an amide group (a carbonyl group attached to a nitrogen), and benzyl and ethyl groups attached to the nitrogen .
Molecular Structure Analysis
The molecular structure of “N-benzyl-N-ethyl-2-thiophenecarboxamide” would likely show a thiophene ring attached to an amide group, which is in turn attached to a benzyl group and an ethyl group .Chemical Reactions Analysis
As an amide, “N-benzyl-N-ethyl-2-thiophenecarboxamide” could potentially undergo reactions such as hydrolysis, especially under acidic or basic conditions. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Estrogen Receptor Modulation
Some thiophene-based compounds interact with estrogen receptors. N-benzyl-N-ethylthiophene-2-carboxamide may influence estrogen signaling pathways, potentially impacting hormone-related conditions.
These applications highlight the versatility of thiophene derivatives, including our compound. Researchers continue to explore novel structural prototypes with enhanced pharmacological activity. Keep in mind that while N-benzyl-N-ethylthiophene-2-carboxamide shows promise, further studies are needed to fully understand its therapeutic potential . If you have any more questions or need additional information, feel free to ask!
Mechanism of Action
Target of Action
Similar compounds have been synthesized as a novel class of inhibitors for human enterovirus 71 .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the replication of enterovirus 71 .
Biochemical Pathways
It’s known that similar compounds inhibit the replication of enterovirus 71, which suggests that they may interfere with the viral replication pathways .
Result of Action
Similar compounds have shown antiviral activities against enterovirus 71 in vitro .
properties
IUPAC Name |
N-benzyl-N-ethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-15(11-12-7-4-3-5-8-12)14(16)13-9-6-10-17-13/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXLDNIGLODSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethylthiophene-2-carboxamide |
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